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Benzyl orange

Cat. No.: B1526881
CAS No.: 36402-77-4
M. Wt: 389.4 g/mol
InChI Key: JGCBNZLRTUKUAQ-UHFFFAOYSA-M
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Description

Chemical Classification: Benzyl (B1604629) Orange as a Sulfonated Azo Dye

Benzyl orange is chemically classified as a sulfonated azo dye. smolecule.com Azo dyes are a major class of organic compounds characterized by the presence of at least one azo functional group (–N=N–), which connects two or more aromatic rings. jchemrev.comwikipedia.org The term "sulfonated" indicates the presence of one or more sulfonic acid groups (–SO₃H) or their corresponding salts (sulfonates, –SO₃⁻) attached to the aromatic structure. google.com This sulfonation is crucial as it significantly impacts the dye's properties, most notably its solubility in water. chemimpex.com The presence of the sulfonic acid group, typically as a sodium salt, renders this compound water-soluble, a characteristic vital for its application in aqueous systems. smolecule.comchemimpex.com

The general structure of an azo dye consists of an aromatic backbone, chromophoric groups (like the azo group itself) that impart color, and auxochromic groups that modify the color and enhance the dye's affinity for substrates. nih.gov In this compound, the sulfonic acid group acts as a solubilizing group. nih.gov

Historical Context and Evolution of Research on Azo Dyes in Chemical Science

The history of synthetic dyes began in the mid-19th century, marking a significant shift from natural colorants to laboratory-created compounds. The discovery of diazo compounds around 1858 is considered a foundational moment in modern organic chemistry and paved the way for the development of azo dyes. jchemrev.comjchemrev.com The period after 1856 is often referred to as the "post-aniline" era, highlighting the importance of aniline (B41778) and its derivatives in the burgeoning synthetic dye industry. jchemrev.comunb.ca

Early research into azo dyes was driven by their industrial applications, particularly in the textile industry. youtube.com The ease of their synthesis, structural diversity, and the vibrant colors they produced led to their rapid adoption. jchemrev.com Scientists in the 1800s discovered that the large, highly conjugated systems of pi bonds in these molecules were responsible for their beautiful colors. youtube.com

The development of azo dyes also spurred further exploration into the reactions of diazonium ions, leading to a deeper understanding of organic synthesis. youtube.com Over time, research expanded beyond textiles to investigate the use of azo dyes in various other fields, including as pH indicators, in biological staining, and even in drug discovery. youtube.comontosight.ai The ability to introduce different functional groups to the aromatic rings allowed for the fine-tuning of the dyes' properties, leading to a vast array of azo compounds with specific characteristics. jchemrev.com

Fundamental Molecular Structure and Key Functional Groups (Benzyl and Azo Moieties)

The molecular structure of this compound contains several key functional groups that dictate its chemical behavior and properties. The IUPAC name for this compound is sodium 4-[[4-(benzylamino)phenyl]diazenyl]benzenesulfonate. nih.gov Its chemical formula is C₁₉H₁₆N₃NaO₃S. chemimpex.comnih.govscbt.com

The core functional groups include:

Azo Group (–N=N–): This is the chromophore responsible for the characteristic orange color of the compound. wikipedia.org It consists of two nitrogen atoms double-bonded to each other, each of which is also bonded to an aromatic ring system. jchemrev.com

Benzyl Group (C₆H₅CH₂–): This group consists of a benzene (B151609) ring attached to a methylene (B1212753) bridge (–CH₂–). wikipedia.org In this compound, the benzyl group is attached to an amino group. The term "benzylic" is used to describe the position of the first carbon bonded to the benzene ring. wikipedia.org

Sulfonate Group (–SO₃⁻): As previously mentioned, this is a salt of sulfonic acid. This functional group is an essential part of the molecule that imparts water solubility. smolecule.comchemimpex.com

Aromatic Rings (Aryl groups): this compound contains substituted benzene rings. These aromatic systems are integral to the conjugated pi system that gives the dye its color. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16N3NaO3S B1526881 Benzyl orange CAS No. 36402-77-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-[[4-(benzylamino)phenyl]diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S.Na/c23-26(24,25)19-12-10-18(11-13-19)22-21-17-8-6-16(7-9-17)20-14-15-4-2-1-3-5-15;/h1-13,20H,14H2,(H,23,24,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCBNZLRTUKUAQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Benzyl Orange

Established Synthetic Pathways for Benzyl (B1604629) Orange

The synthesis of Benzyl Orange is primarily achieved through two well-established methods: azo coupling and reduction-based pathways. smolecule.com

Azo Coupling Methodologies: Diazonium Salt Reactants and Phenolic Coupling Partners

Azo coupling is a fundamental reaction in the synthesis of azo dyes, including this compound. wikipedia.org This method involves the reaction of a diazonium salt with a coupling agent, which is typically an activated aromatic compound like a phenol (B47542) or an aromatic amine. wikipedia.orgjchemrev.com

The process begins with the diazotization of an aromatic amine, such as aniline (B41778) or a substituted aniline, to form a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). researchgate.netbiotechjournal.in

The resulting diazonium salt then acts as an electrophile and reacts with a phenolic coupling partner. wikipedia.orgchemguide.co.uk In the case of synthesizing compounds structurally related to this compound, a phenol derivative would be used. The reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the electron-rich aromatic ring of the phenol, usually at the para position to the hydroxyl group. wikipedia.orgquora.com The reaction is typically carried out in a slightly alkaline solution to activate the phenol, forming a more nucleophilic phenoxide ion. researchgate.netchemguide.co.uk This coupling results in the formation of an azo compound, characterized by the -N=N- bridge connecting the two aromatic rings, which is responsible for the dye's color. wikipedia.orgchemguide.co.uk The reaction of benzenediazonium (B1195382) chloride with phenol, for instance, yields a yellow-orange azo compound. wikipedia.org

Reduction-Based Synthesis Pathways: Utilization of Nitro Compounds

An alternative synthetic route to compounds structurally similar to this compound involves the reduction of nitro compounds. smolecule.comlibretexts.org Aromatic amines, the precursors for the diazonium salts in azo coupling, are commonly synthesized by the reduction of the corresponding nitroaromatic compounds. libretexts.orgorganic-chemistry.org

This reduction can be accomplished using various reducing agents. libretexts.org A common laboratory method involves the use of a metal in an acidic medium, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). unimi.it Catalytic hydrogenation is another widely used method, employing catalysts like Raney nickel, platinum, or palladium on carbon. masterorganicchemistry.com More recent developments have introduced more selective and milder reducing agents. organic-chemistry.org

Once the nitro group is reduced to an amino group, this amine can then be diazotized and coupled with a suitable phenolic partner as described in the azo coupling methodology to yield the final azo dye. smolecule.com

Advanced Synthetic Approaches to this compound Derivatives

Advanced synthetic strategies allow for the creation of a diverse range of this compound derivatives with tailored properties. One approach involves modifying the starting materials for the azo coupling reaction. For instance, using substituted anilines and phenols allows for the introduction of various functional groups onto the aromatic rings of the final dye molecule. mdpi.com

Another advanced method is the post-synthetic modification of the this compound molecule itself. For example, the benzyl group can be a site for further chemical transformations. Additionally, solid-phase synthesis techniques have been employed to create derivatives of related azo dyes, which could potentially be adapted for this compound derivatives. mdpi.com These methods facilitate the systematic introduction of different functionalities to fine-tune the dye's properties for specific applications.

Investigation of Chemical Reactions Involving the Benzyl Moiety

The benzyl moiety in this compound is a key structural feature that influences its reactivity. wikipedia.org The benzylic position, the carbon atom directly attached to the benzene (B151609) ring, is particularly reactive. chemistrysteps.comucalgary.calibretexts.org

Benzylic Position Reactivity: Radical and Substitution Mechanisms (Sₙ1/Sₙ2)

The benzylic position is susceptible to both radical and nucleophilic substitution reactions due to the resonance stabilization of the resulting intermediates (radicals or carbocations). chemistrysteps.comlibretexts.org

Radical Mechanisms: Benzylic C-H bonds can undergo radical halogenation. ucalgary.ca This type of reaction is often initiated by light or a radical initiator. The stability of the intermediate benzylic radical makes this position a preferential site for radical attack. libretexts.org

Substitution Mechanisms (Sₙ1/Sₙ2): Benzyl halides are known to readily undergo both Sₙ1 and Sₙ2 reactions. quora.comspcmc.ac.in

Sₙ1 Reactions: The formation of a benzylic carbocation as an intermediate is stabilized by resonance, with the positive charge delocalized over the aromatic ring. chemistrysteps.comquora.com This stabilization facilitates the Sₙ1 pathway, especially with weak nucleophiles. stackexchange.com

Sₙ2 Reactions: While the benzyl group is somewhat bulky, the transition state of an Sₙ2 reaction at the benzylic position is also stabilized by the adjacent π system of the benzene ring. spcmc.ac.ingla.ac.uk Strong nucleophiles tend to favor the Sₙ2 mechanism with primary and secondary benzylic substrates. youtube.com

The choice between the Sₙ1 and Sₙ2 pathway is influenced by factors such as the structure of the substrate, the nature of the nucleophile, and the reaction conditions. quora.comspcmc.ac.in

Oxidative Transformations of Benzyl-Containing Structures

The benzylic position can be oxidized under various conditions. ucalgary.ca Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize a benzylic alkyl group to a carboxylic acid. wikipedia.org The selective oxidation of a primary benzylic alcohol to the corresponding aldehyde is an important industrial transformation, often utilizing stoichiometric oxidants or, more recently, catalytic methods. acs.orgscience.gov For instance, the oxidation of benzyl alcohol to benzaldehyde (B42025) can be achieved with high selectivity using specific catalytic systems. cardiff.ac.uk

Catalytic Cleavage of Benzyl Protecting Groups (Hydrodebenzylation)

The catalytic cleavage of benzyl groups, a reaction known as hydrodebenzylation, is a pivotal transformation in organic synthesis. This process is particularly relevant for compounds like this compound, which contains an N-benzyl group. Hydrodebenzylation involves the hydrogenolysis of the carbon-heteroatom bond (in this case, a carbon-nitrogen bond), effectively removing the benzyl (Bn) group and liberating the parent amine. This deprotection strategy is widely employed due to its efficiency and the mild conditions under which it can often be performed.

The most common method for this transformation is catalytic hydrogenolysis, which utilizes a heterogeneous catalyst and a source of hydrogen. nih.gov Palladium-based catalysts, especially palladium on a carbon support (Pd/C), are frequently used for their high activity. acs.orggoogle.com However, the efficiency of these catalysts can sometimes be diminished by the strong coordination of the amine substrate and product to the palladium surface, which may necessitate higher pressures or temperatures to achieve complete reaction. nih.govacs.org

To address these challenges, significant research has focused on developing more efficient and robust catalytic systems. This includes the use of alternative or modified catalysts and different hydrogen donors. For instance, ruthenium-based catalysts, such as ruthenium on graphitic carbon nitride (Ru-GCN), have emerged as a cost-effective and highly active alternative to palladium for hydrodebenzylation reactions. researchgate.netmdpi.comresearchgate.net These catalysts can be used for multiple cycles without significant loss of activity, enhancing the sustainability of the process. mdpi.comresearchgate.net

The choice of hydrogen donor is also critical. While molecular hydrogen (H₂) is common, catalytic transfer hydrodebenzylation (CTH) offers a safer alternative by avoiding the need for high-pressure hydrogen gas. mdpi.comlookchem.com Various hydrogen donors can be employed in CTH, including formic acid, 1,4-cyclohexadiene, and sodium hypophosphite. mdpi.comlookchem.comresearchgate.net Sodium hypophosphite, in particular, has been identified as an effective, non-corrosive hydrogen source, especially when paired with catalysts like Ru-GCN in green solvents such as water and ethanol. mdpi.comresearchgate.net

Recent studies have also explored synergistic catalytic systems. For example, combining Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been shown to significantly facilitate the deprotection of N-benzyl groups under a hydrogen atmosphere, allowing for shorter reaction times. nih.govacs.org Another innovative approach involves using 1,1,2-trichloroethane (B165190) as an in-situ source of HCl in a Pd/C catalytic system, which directly yields the amine hydrochloride product in high purity. organic-chemistry.org This method is highly chemoselective, preserving acid-sensitive functional groups. organic-chemistry.org

While specific studies on the hydrodebenzylation of this compound are not extensively documented, the principles and methodologies developed for other N-benzyl compounds are directly applicable. The reaction would cleave the N-benzyl bond to yield 4-((4-aminophenyl)diazenyl)benzenesulfonic acid and toluene.

The table below summarizes findings from various research studies on the catalytic hydrodebenzylation of representative N-benzyl and O-benzyl compounds, illustrating the conditions and efficiencies of different catalytic systems.

Table 1: Research Findings on Catalytic Hydrodebenzylation

Substrate Catalyst Hydrogen Source Solvent Reaction Conditions Yield (%)
N-Benzyl Dioctylamine 10% Pd/C, Nb₂O₅/C H₂ (1 atm) Methanol 25 °C, 1 h 99
Benzyl Benzoate Ru-GCN NaH₂PO₂ EtOH/H₂O (1:1) 110 °C, 8 h >99
N-Benzylpiperidine 10% Pd/C, Acetic Acid 1,4-Cyclohexadiene Ethanol RT, 16 h 90
Dibenzyl Ether 1% Pd/C H₂ (1 atm) Methanol 25 °C, 1 h 99

This table is interactive. Click on the headers to sort the data.

Advanced Analytical Techniques and Spectroscopic Characterization of Benzyl Orange

Spectrophotometric Methodologies

Spectrophotometry, particularly in the ultraviolet-visible range, is a cornerstone for both the qualitative and quantitative assessment of Benzyl (B1604629) Orange.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to electronic transitions within its chromophores. For Benzyl Orange, the extensive conjugated system, including the azo group (-N=N-) and aromatic rings, gives rise to strong absorptions in the visible region, which is responsible for its characteristic orange color.

Qualitatively, the UV-Vis spectrum of an azo dye provides a molecular fingerprint. This compound in water exhibits a maximum absorption wavelength (λmax) at approximately 435 nm. guidechem.com This peak is attributed to the π → π* electronic transition within the conjugated aromatic system and the azo group. acs.org The position and shape of this absorption band are sensitive to the solvent environment. Studies on similar azo dyes have shown that polar solvents can cause a bathochromic (red) shift in the absorption maximum. jobrs.edu.iqbohrium.com

Quantitatively, UV-Vis spectroscopy is a powerful tool for determining the concentration of this compound in a solution, following the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the creation of calibration curves to determine unknown concentrations of the dye. science.gov

This compound, like many azo dyes containing suitable functional groups, can act as a ligand, forming complexes with various metal ions. UV-Vis spectroscopy is instrumental in studying these complexation reactions. The formation of a metal-ligand complex often results in a significant change in the electronic structure of the dye, leading to a shift in its UV-Vis absorption spectrum. researchgate.net

When this compound interacts with metal ions, the coordination can alter the energy levels of the molecular orbitals, typically causing a shift in the λmax. For instance, the complexation of similar azo dyes with metal ions like Cu(II), Ni(II), and Co(II) has been shown to produce new absorption bands or shift existing ones, indicating the formation of a new chemical species. researchgate.netidosi.org By monitoring these spectral changes, it is possible to determine the stoichiometry of the metal-ligand complex using methods like the mole-ratio method or Job's method of continuous variation. researchgate.net The interaction with different metal ions can induce distinct spectral responses, which can be leveraged for the selective detection of specific metal ions. iaea.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, including the connectivity and chemical environment of individual atoms.

¹H NMR spectroscopy provides detailed information about the hydrogen atoms (protons) within a molecule. The spectrum reveals the chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) for each unique proton environment.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons on the two aromatic rings and the benzyl group.

Aromatic Protons: The protons on the two phenyl rings would appear as a complex set of multiplets in the aromatic region, typically between δ 7.0 and 8.5 ppm. jobrs.edu.iq The specific chemical shifts and coupling patterns depend on the substitution pattern and the electronic effects of the azo and sulfonate groups.

Benzyl Protons: The methylene (B1212753) (-CH₂-) protons of the benzyl group would typically appear as a singlet or a doublet (if coupled to the adjacent NH proton) around δ 4.6 ppm. rsc.org The five protons of the benzyl's phenyl ring would also resonate in the aromatic region. rsc.org

Amine Proton: The N-H proton of the benzylamino group would appear as a broad singlet, and its chemical shift can vary depending on solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal in the spectrum. The chemical shift range for ¹³C is much wider than for ¹H, allowing for better resolution of individual carbon signals. msu.eduoregonstate.edu

For this compound, the ¹³C NMR spectrum would show signals corresponding to:

Aromatic Carbons: The carbons of the two phenyl rings would resonate in the range of approximately δ 110-155 ppm. oregonstate.eduacs.org The carbons directly attached to the nitrogen atoms of the azo group and the sulfonate group would have distinct chemical shifts due to the strong electronic effects of these substituents.

Benzyl Carbon: The methylene carbon (-CH₂-) of the benzyl group would be expected in the aliphatic region, likely around δ 45-65 ppm. rsc.org The carbons of the benzyl's phenyl ring would appear in the aromatic region.

Detailed ¹³C NMR data for this compound is scarce in the public domain. However, analysis of similar compounds allows for the prediction of these chemical shift ranges. rsc.orgacs.org

Spectroscopic Data for Benzyl Group Analogs
Technique Compound
¹H NMRBenzyl alcohol
¹³C NMRBenzyl alcohol

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching and bending). It is an excellent tool for identifying the functional groups present in a molecule. amherst.eduslideshare.net

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups:

Azo Group (N=N): The N=N stretching vibration in azo compounds typically appears in the region of 1400-1500 cm⁻¹. jobrs.edu.iqresearchgate.net This band can sometimes be weak or difficult to distinguish in symmetrical molecules.

Sulfonate Group (SO₃): The sulfonic acid or sulfonate group gives rise to strong and characteristic stretching vibrations. The asymmetric S=O stretch appears around 1350 cm⁻¹, and the symmetric S=O stretch appears near 1180 cm⁻¹. researchgate.net

Aromatic Rings (C=C and C-H): Aromatic C=C in-ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region. libretexts.orgpressbooks.pub The C-H stretching vibrations of the aromatic protons occur above 3000 cm⁻¹. libretexts.org C-H out-of-plane bending vibrations in the 675-900 cm⁻¹ range can provide information about the substitution pattern of the benzene (B151609) rings. libretexts.org

Amine Group (N-H): The N-H stretching vibration of the secondary amine would be found in the 3300-3500 cm⁻¹ region. The C-N stretching vibration appears in the 1360-1180 cm⁻¹ range. researchgate.net

Benzyl Group (C-H): The aliphatic C-H stretching vibrations of the methylene (-CH₂-) group are expected just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). pressbooks.pub

Characteristic IR Absorption Frequencies for this compound Functional Groups
Functional Group Vibrational Mode
Amine (N-H)Stretch
Aromatic C-HStretch
Aliphatic C-H (-CH₂-)Stretch
Aromatic C=CIn-ring Stretch
Azo (N=N)Stretch
Sulfonate (S=O)Asymmetric Stretch
Carbon-Nitrogen (C-N)Stretch
Sulfonate (S=O)Symmetric Stretch
Aromatic C-HOut-of-plane Bend

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. slideshare.net For the analysis of this compound, MS is indispensable for confirming its molecular weight and elucidating its structure through controlled fragmentation.

When a sample of this compound is introduced into a mass spectrometer, it is ionized, typically by knocking off an electron, to form a positively charged molecular ion. nowgonggirlscollege.co.in The m/z value of this molecular ion peak directly corresponds to the molecular mass of the compound, providing a highly accurate confirmation of its chemical formula. slideshare.net

Following ionization, the residual energy can cause the molecular ion to break apart into smaller, charged fragments and neutral pieces. nowgonggirlscollege.co.in The pattern of these fragments is predictable and characteristic of the molecule's structure. For a compound like this compound, several key fragmentation pathways are anticipated. One of the most common is benzyl cleavage, which involves the breaking of the bond connecting the benzyl group to the rest of the molecule, leading to the formation of a stable benzyl cation (tropylium ion) at m/z 91. fiveable.meresearchgate.net Other significant fragments would likely arise from the cleavage of the azo bond (–N=N–) and fragmentations around the dimethylamino-substituted phenyl ring. The most intense peak in the spectrum, known as the base peak, represents the most stable fragment ion formed. fiveable.me

The analysis of these fragmentation patterns allows researchers to piece together the structural components of the molecule, confirming the presence of the benzyl group, the azo linkage, and the substituted aromatic rings.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Significance
345 [C₂₁H₂₀N₃Na]⁺ (or other adducts) Molecular Ion (as adduct)
323 [C₂₁H₁₉N₃]⁺ Molecular Ion
91 [C₇H₇]⁺ Tropylium ion (from benzyl cleavage) fiveable.me
77 [C₆H₅]⁺ Phenyl cation researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of this compound. The crystal diffracts the X-rays into a specific pattern of spots, and by measuring the angles and intensities of this diffraction pattern, a detailed electron density map of the molecule can be generated. wikipedia.org

This map allows for the unambiguous determination of:

Atomic Positions: The exact coordinates of each atom in the molecule.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles they form, confirming the molecular geometry. academie-sciences.fr

Intermolecular Interactions: The way individual this compound molecules pack together in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds or van der Waals forces that stabilize the crystal structure. academie-sciences.friucr.org

For this compound, crystallographic analysis would reveal the planarity of the azo bridge and the relative orientations of the benzyl and phenyl rings. This structural information is crucial for understanding the compound's physical properties and its interactions with other molecules. The process is foundational for fields ranging from materials science to drug design. wikipedia.org

Chromatographic Separations Coupled with Detection

Chromatographic techniques are essential for separating components from a mixture, making them vital for the purification and analysis of this compound. These methods work by distributing the components between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or gas that moves through the stationary phase). helsinki.fi Compounds with different chemical properties travel through the stationary phase at different rates, leading to their separation. The separated components are then identified and quantified by a detector.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for analyzing non-volatile or thermally unstable compounds like this compound. helixchrom.com It is routinely used to assess the purity of a synthesized batch and to quantify the compound in a mixture.

In a typical analysis, a solution containing this compound is injected into the HPLC system. The mobile phase, usually a mixture of solvents like acetonitrile (B52724) and water, carries the sample through a column packed with a stationary phase, most commonly a C18-modified silica (B1680970) (reversed-phase chromatography). researchgate.netjocpr.com Because this compound is a colored dye, a UV-Visible spectrophotometer is an ideal detector. The detector measures the absorbance of the eluate at a specific wavelength corresponding to the compound's maximum absorbance, allowing for sensitive and specific quantification. researchgate.net The time it takes for the compound to travel through the column, known as the retention time, is a characteristic identifier under specific conditions. jocpr.com The area of the peak in the resulting chromatogram is proportional to the concentration of this compound in the sample, enabling precise purity assessment. vscht.cz

Table 2: Typical HPLC Parameters for Analysis of Aromatic Compounds

Parameter Description/Typical Value Reference
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.netjocpr.com
Mobile Phase Gradient of Acetonitrile and Water researchgate.net
Flow Rate 0.8 - 1.0 mL/min researchgate.netjocpr.com
Detection UV-Vis Diode Array Detector (DAD) researchgate.net
Wavelength Set at the λmax of this compound (e.g., in the visible range) researchgate.net

| Column Temperature | Ambient (e.g., 25 °C) | jocpr.com |

Derivatization involves chemically modifying an analyte to enhance its analytical properties. researchgate.net This is often done to improve chromatographic separation, increase detection sensitivity, or make a compound suitable for a particular detection method (e.g., fluorescence or mass spectrometry). researchgate.net

While this compound is inherently chromophoric and easily detected by UV-Vis, derivatization strategies could be relevant in specific analytical scenarios. For instance, if analyzing precursors of this compound that lack its extensive conjugated system, or if quantifying trace amounts in a complex matrix where fluorescence or mass spectrometric detection is preferred, derivatization would be necessary.

Common derivatization strategies for amines or hydroxyl groups involve reagents such as:

Benzoyl Chloride: Reacts with primary and secondary amines to form benzamides, which are readily detectable by UV. researchgate.net

Dansyl Chloride: Reacts with amino and phenolic hydroxyl groups to produce highly fluorescent derivatives, enabling ultra-sensitive detection. researchgate.netnih.gov

Pentafluorobenzyl Bromide (PFBBr): This reagent is used to introduce a group that is highly sensitive to electron capture detection (ECD) in gas chromatography or enhances ionization for mass spectrometry. encyclopedia.pub

These strategies highlight the versatility of chemical modification to tailor an analytical method to specific challenges, even for compounds that are already well-suited for standard analysis. nih.gov

Theoretical and Computational Investigations of Benzyl Orange

Density Functional Theory (DFT) Studies.niscpr.res.innih.gov

DFT has proven to be a highly effective method for investigating the geometric and electronic characteristics of molecules. jmaterenvironsci.com It offers a reliable alternative to Hartree-Fock theory for small molecules and is less computationally intensive than methods based on wave functions that include electron correlation. niscpr.res.in

Optimization of Molecular Geometry and Electronic Structure.niscpr.res.inresearchgate.net

DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p), are employed to optimize the ground state geometry of benzyl-containing compounds. niscpr.res.injmaterenvironsci.comaun.edu.eg These theoretical calculations of molecular geometry often show good agreement with experimental data obtained from X-ray diffraction. niscpr.res.in For instance, in a study on a related benzyl-triazole-pyrimidine derivative, the optimized molecular geometry was compared with its crystal structure, showing a root-mean-square deviation (RMSD) of 0.443 Å. niscpr.res.in Such studies can reveal key structural parameters like bond lengths, bond angles, and dihedral angles. For example, in one analysis, the dihedral angles between triazole and pyrimidine (B1678525) rings were found to be 7.21(8)° experimentally and 2.67° theoretically. niscpr.res.in

The electronic structure is also elucidated through these calculations. Mulliken population analysis, for example, can determine the atomic charges, providing insight into the distribution of electrons within the molecule. niscpr.res.injmaterenvironsci.com In one case, it was found that specific carbon atoms exhibited positive charges, while nitrogen atoms and other carbons carried negative charges, with one nitrogen atom having the largest negative charge. jmaterenvironsci.comresearchgate.net This charge distribution is critical for understanding the molecule's reactivity. jmaterenvironsci.com

Prediction of Spectroscopic Properties (e.g., Absorption Maxima).researchgate.net

Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. jmaterenvironsci.comresearchgate.net By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) can be determined. jmaterenvironsci.combeilstein-journals.org For example, TD-DFT/CAM-B3LYP/6-31G(d,p) calculations predicted intense electronic transitions for a benzyl-quinoxalinone derivative, with λmax values around 295 nm in various solvents. jmaterenvironsci.com These theoretical predictions often align well with experimental UV-Vis spectra. jmaterenvironsci.com

The effect of solvents on spectroscopic properties can also be modeled using methods like the Conductor Polarizable Continuum Model (CPCM). jmaterenvironsci.com Studies have shown that the absorption spectra in solvents can exhibit a bathochromic (red) shift compared to the gas phase. jmaterenvironsci.com The nature of the electronic transitions, such as π-π* transitions, can also be assigned based on these calculations. jmaterenvironsci.com

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Sites.niscpr.res.in

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. ajchem-a.commalayajournal.org The energy gap between HOMO and LUMO is a key parameter that influences the molecule's stability and electrical transport properties. niscpr.res.inmalayajournal.org A smaller energy gap generally suggests higher reactivity and the potential for charge transfer within the molecule. niscpr.res.injmaterenvironsci.com For a benzyl-triazole-pyrimidine compound, the HOMO-LUMO energy gap was calculated to be -4.4755 eV. niscpr.res.in

The distribution of HOMO and LUMO across the molecule indicates the regions that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). malayajournal.orgnumberanalytics.com This information, combined with Molecular Electrostatic Potential (MEP) maps, helps to identify reactive sites for electrophilic and nucleophilic attacks. niscpr.res.injmaterenvironsci.com MEP surfaces visually represent the electrostatic potential, with different colors indicating varying charge densities; red typically signifies negative potential (electron-rich regions prone to electrophilic attack), and blue represents positive potential (electron-poor regions susceptible to nucleophilic attack). niscpr.res.inmalayajournal.org

Table 1: Calculated Frontier Orbital Energies and Energy Gap

Parameter Energy (eV)
HOMO -6.0412
LUMO -1.5657
Energy Gap (ΔE) -4.4755

Data obtained for a related benzyl-containing heterocyclic compound using the DFT/B3LYP/6-311G(d,p) method. niscpr.res.in

Quantum Chemical Calculations.researchgate.net

Quantum chemical calculations provide a deeper understanding of the excited-state properties and reaction pathways of molecules.

Exploration of Excited States and Photophysical Behavior.researchgate.net

Quantum chemical methods are used to explore the properties of electronic excited states, which govern the photophysical behavior of molecules, such as fluorescence. d-nb.inforesearchgate.netnih.gov Time-resolved spectroscopy, in conjunction with theoretical calculations, can probe the dynamics of excited states. psu.edu For instance, the fluorescence lifetime of a molecule can be measured and compared with theoretical predictions. nih.gov

Studies on benzyl-containing compounds have investigated their behavior upon photoexcitation. d-nb.infonih.gov For example, the photophysical properties of a diethyl 4-benzyl-1,4-dihydropyridine-3,5-dicarboxylate showed it absorbs in the visible region and is fluorescent. nih.gov Such studies are crucial for applications in areas like fluorescent probes and photoredox catalysis. d-nb.info The interaction with solvents and other molecules in the excited state can also be modeled to understand phenomena like fluorescence quenching or enhancement. researchgate.net

Elucidation of Reaction Mechanisms at the Molecular Level.researchgate.net

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states and intermediates. rsc.orgmdpi.com For reactions involving benzyl (B1604629) derivatives, such as benzylic bromination or oxidation, theoretical studies can clarify the nature of the reactive intermediates, like the resonance-stabilized benzyl radical. masterorganicchemistry.com

Table 2: Chemical Compounds Mentioned

Compound Name
Benzyl orange
Benzyl chloride
Diethyl 4-benzyl-1,4-dihydropyridine-3,5-dicarboxylate
Toluene
Benzene (B151609)
1,3,5-Hexatriene
Isopropylbenzene
4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic behavior of molecules in solution, offering insights into solute-solvent and solute-solute interactions at an atomistic level. mdpi.com While specific MD simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, we can construct a comprehensive theoretical framework for its solution-phase behavior based on computational studies of analogous azo dyes, such as Methyl Orange and Sunset Yellow, and various benzyl-containing compounds. researchgate.netugent.bephyschemres.org

An MD simulation of this compound would commence with the development of a robust force field, which is a set of parameters describing the potential energy of the system. This involves defining atom types, partial atomic charges, bond lengths, angles, and dihedral terms. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are often employed to derive these parameters, ensuring they accurately represent the molecule's electronic structure and conformational energies. ijcce.ac.irresearchgate.net For this compound, key computed properties that would inform the force field are available from computational chemistry databases. guidechem.comnih.gov

Table 1: Computed Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₁₆N₃NaO₃SPubChem nih.gov
Molecular Weight389.4 g/mol PubChem nih.gov
Monoisotopic Mass389.08100684 DaPubChem nih.gov
XLogP3-AA3.9PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count6PubChem nih.gov
Rotatable Bond Count6PubChem nih.gov
Complexity545PubChem nih.gov

Once a reliable force field is established, a simulation box is constructed, typically containing a single this compound molecule solvated by a large number of explicit water molecules to mimic an aqueous environment. The system is then subjected to energy minimization to remove any unfavorable contacts, followed by a period of equilibration where the temperature and pressure are brought to the desired conditions and stabilized. Finally, a production run is performed, during which the trajectories of all atoms are recorded over a timescale of nanoseconds to microseconds. mdpi.com

Analysis of these trajectories would reveal critical aspects of this compound's solution-phase behavior. Key areas of investigation would include:

Solvation Structure: The radial distribution function (RDF) between the sulfonate group's oxygen atoms and water's hydrogen atoms would be calculated to understand the structure and strength of the hydration shell. Similar RDFs for the azo bridge and the benzyl group would elucidate how different parts of the molecule interact with the solvent. For instance, studies on similar azo dyes show strong hydration around polar groups like sulfonates. researchgate.netacs.org

Intermolecular Interactions: The simulations would quantify the non-covalent interactions, such as hydrogen bonding between the amine group and water, and π-π stacking interactions between the aromatic rings of adjacent this compound molecules, especially at higher concentrations. physchemres.org Research on the azo dye Sunset Yellow has shown that self-assembly into stacked aggregates is a prominent feature in aqueous solutions, a behavior that could potentially be observed for this compound. researchgate.netacs.org

Conformational Dynamics: The flexibility of the this compound molecule, particularly the rotation around the C-N bond of the benzylamino group and the N=N azo bond, can be analyzed. The simulations would reveal the preferred conformations in solution and the energy barriers between them.

Table 2: Hypothetical Interaction Parameters for this compound in Aqueous Solution (Based on Analogue Studies)

Interaction TypeKey Functional Groups InvolvedExpected Significance in MD SimulationReference Analogue Studies
Hydrogen Bonding (Solute-Solvent)Sulfonate (O atoms), Amine (N-H)Strong, structuring the primary solvation shell and influencing solubility.Ethyl Orange, Methyl Orange ugent.bechemmethod.com
π-π Stacking (Solute-Solute)Phenyl and Benzyl ringsConcentration-dependent; likely to drive aggregation and formation of dimers or larger stacks.Sunset Yellow researchgate.netacs.org
Electrostatic Interactions (Ion-Pairing)Sulfonate (SO₃⁻) and Sodium (Na⁺)Strong interaction, influencing ion mobility and the effective charge distribution of the dye molecule.Sunset Yellow researchgate.netacs.org
Hydrophobic InteractionsBenzyl group, Phenyl ringsContributes to aggregation and influences the orientation of the molecule at interfaces.General Azo Dyes physchemres.org

By combining advanced computational techniques like DFT with large-scale MD simulations, a detailed, dynamic picture of this compound at the molecular level can be achieved. ugent.be This theoretical approach provides invaluable insights into the fundamental interactions that govern its properties and behavior in a solution, paving the way for a more profound understanding of its chemical nature.

Academic Research Applications of Benzyl Orange

Chemical Sensing and Indicating Systems

The molecular structure of Benzyl (B1604629) orange makes it a versatile tool for detecting and quantifying chemical species through observable changes, such as color shifts.

Benzyl orange is widely recognized for its function as a pH indicator in laboratory settings. ontosight.aichemimpex.com Its primary application in this area is for determining the endpoint in acid-base titrations, particularly in titrations involving a strong acid and a weak base, where the equivalence point is in the acidic pH range. smolecule.comcrunchchemistry.co.uksavemyexams.com The efficacy of this compound as an indicator stems from its distinct and clear color change at different pH values. smolecule.comsaudijournals.com

The compound exhibits a color transition from red in acidic solutions to yellow in neutral and alkaline environments. smolecule.comsaudijournals.comchemicals.co.uk This change occurs within a specific pH range, reported as approximately 3.1 to 4.4. smolecule.comchemicals.co.uk The mechanism behind this color change is attributed to a structural transformation. In acidic media, the molecule exists predominantly in a quinonoid form, which is responsible for the red color. chemicals.co.ukpharmaguideline.com As the pH increases and the solution becomes more alkaline, the structure shifts to a benzenoid form, which appears yellow. pharmaguideline.com This reversible tautomeric conversion provides a clear visual signal for the endpoint of a titration. crunchchemistry.co.uksaudijournals.com

PropertyDescriptionSource(s)
Indicator Type Acid-Base (Azo Dye) ontosight.aismolecule.com
pH Range 3.1 – 4.4 smolecule.comchemicals.co.uk
Color in Acid (pH < 3.1) Red smolecule.comsaudijournals.comchemicals.co.uk
Color in Base (pH > 4.4) Yellow smolecule.comsaudijournals.comchemicals.co.uk
Primary Application Titration of strong acids with weak bases smolecule.comcrunchchemistry.co.uksavemyexams.com
Mechanism Reversible shift between quinonoid (red) and benzenoid (yellow) forms chemicals.co.ukpharmaguideline.com

Beyond its role as a pH indicator, this compound demonstrates the ability to form complexes with certain metal ions. This property allows it to be used for the qualitative or quantitative detection of specific metals in a solution, as complexation often leads to a discernible change in the dye's color or absorption spectrum. smolecule.com

Research indicates that this compound can form coordination complexes with several divalent cations. smolecule.com This characteristic is particularly noted for its interaction with alkaline earth metals. The formation of these complexes can be exploited in analytical methods to identify the presence of these specific ions in a sample. smolecule.com

Divalent CationInteraction with this compoundSource(s)
Calcium (Ca²⁺) Forms a complex, leading to a color/spectral shift. smolecule.com
Magnesium (Mg²⁺) Forms a complex, leading to a color/spectral shift. smolecule.com
Barium (Ba²⁺) Forms a complex, leading to a color/spectral shift. smolecule.com

The formation of a complex between this compound and a metal ion results in a new chemical species, a metal-adduct, which has a unique electronic structure. This alteration can be observed through spectroscopic techniques, most notably UV-visible absorption spectroscopy. smolecule.comacs.org The complexation event typically causes a shift in the maximum absorption wavelength (λmax) of the dye, providing a measurable signal for detecting the metal ion. smolecule.com

Further characterization of such metal-benzyl adducts can be achieved through other advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including multinuclear NMR, can provide detailed information about the structure of the complex in solution and the coordination environment of the metal ion. researchgate.net In addition to experimental techniques, computational methods like Density Functional Theory (DFT) are often employed to model the geometric and electronic structures of the metal complexes, further elucidating the nature of the bonding and the reasons for the observed spectroscopic changes. researchgate.net

Metal Ion Complexation for Selective Detection and Quantification

Environmental Remediation and Degradation Studies of Azo Dyes

Azo dyes, including those with benzyl moieties like this compound, are common industrial pollutants. Research into their degradation is crucial for developing effective environmental remediation strategies. nih.gov

Photocatalysis has emerged as an effective advanced oxidation process (AOP) for breaking down hazardous organic pollutants like azo dyes into less harmful substances. nih.govresearchgate.net The process typically employs a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which is chemically stable, low-cost, and non-toxic. nih.govnih.gov

The degradation mechanism begins when the photocatalyst is irradiated with light of sufficient energy (e.g., UV or natural sunlight), causing an electron to be excited from the valence band to the conduction band. researchgate.netnih.gov This generates electron-hole pairs. These charge carriers react with water and oxygen adsorbed on the catalyst's surface to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). nih.govacs.org

These highly reactive radicals are non-selective and powerful oxidizing agents that attack the azo dye molecule. The degradation involves two main processes: the cleavage of the chromophoric azo bond (–N=N–), which leads to the decolorization of the solution, and the subsequent mineralization of the resulting aromatic intermediates, including those containing the benzyl moiety. researchgate.netbioline.org.bricevirtuallibrary.com Studies on structurally similar dyes like Methyl Orange have shown that the benzyl group within the dye's degradation products can also be effectively decomposed through this photocatalytic process. bioline.org.br The efficiency of the degradation can be influenced by factors such as the pH of the solution, the concentration of the dye, and the amount of catalyst used. researchgate.netmdpi.com

Photocatalytic Degradation Mechanisms of Azo Dyes Containing Benzyl Moieties

Evaluation of Photocatalyst Systems

Photocatalysis has emerged as a promising technology for the degradation of organic pollutants. nih.gov This process utilizes semiconductor materials that, upon illumination, generate reactive oxygen species capable of breaking down complex organic molecules. The efficiency of these photocatalyst systems is often evaluated using dyes like this compound.

Researchers have investigated various metal oxide nanoparticles and composite materials for their photocatalytic activity. For instance, metal oxides such as titanium dioxide (TiO2), zinc oxide (ZnO), and iron oxides have been explored for their ability to degrade dyes. mdpi.commdpi.com The performance of these materials can be enhanced by creating composites, such as by loading noble metal nanoparticles like silver (Ag) onto the semiconductor surface, which can improve visible light absorption and reduce the recombination of electron-hole pairs. mdpi.comrsc.org The effectiveness of these systems is typically measured by the rate of decolorization of a dye solution, such as one containing this compound, under specific light conditions.

Table 1: Examples of Photocatalyst Systems for Dye Degradation

Photocatalyst System Target Pollutant(s) Key Findings
Metal Oxide Nanoparticles (e.g., TiO2, ZnO) Azo Dyes (e.g., Methyl Orange) Effective in degrading dyes under UV or visible light irradiation. mdpi.commdpi.comiwaponline.com
Metal Oxide Composites (e.g., Ag@TiO2) Azo Dyes Enhanced photocatalytic activity compared to single-component metal oxides due to improved charge separation and light absorption. mdpi.comrsc.org
Mixed-phase TiO2 Nanowires Benzylamine The ratio of different crystalline phases of TiO2 can significantly affect photocatalytic performance. rsc.org
Iron Oxide Nanoparticles Congo Red Demonstrated successful degradation of the dye, with particle size influencing efficiency. mdpi.com

Adsorption-Based Removal Strategies for Azo Dyes from Aqueous Solutions

Adsorption is a widely used and economical method for removing dyes from wastewater. researchgate.net This process involves the accumulation of the dye molecules onto the surface of a solid adsorbent. Various materials have been investigated for their potential to adsorb azo dyes like Orange II and methyl orange from aqueous solutions.

Metal-Organic Frameworks (MOFs), such as iron-benzenetricarboxylate (Fe(BTC)) and chromium-benzenedicarboxylates (Cr-BDC), have shown high adsorption capacities for anionic dyes. mdpi.comnih.gov The high porosity and large surface area of these materials contribute to their effectiveness. nih.gov Studies have shown that the adsorption process can be influenced by factors such as pH and temperature, and that the interaction between the dye and the adsorbent can be electrostatic in nature. nih.gov The kinetics of adsorption often follow a pseudo-second-order model, suggesting that both physisorption and chemisorption may be involved. mdpi.com

Table 2: Adsorbent Materials for Azo Dye Removal

Adsorbent Material Target Azo Dye Key Findings
Iron-Benzenetricarboxylate (Fe(BTC)) Orange II High adsorption capacity, with the process being spontaneous and exothermic. mdpi.com
Chromium-Benzenedicarboxylates (MIL-101, MIL-53) Methyl Orange Adsorption capacity is related to the porosity and pore size of the MOF. Surface modification can enhance performance. nih.gov
Chitosan/surfactant composites Orange G The type of surfactant used can influence the adsorption efficiency. researchgate.net
Zeolitic Imidazolate Frameworks (ZIF-8, ZIF-67) Methyl Orange, Methylene (B1212753) Blue Effective for the removal of both anionic and cationic dyes. rsc.org
Activated Carbon Orange II, Methyl Orange A commonly used adsorbent, though some MOFs have shown higher adsorption capacities. mdpi.commdpi.com

Advanced Oxidation Processes in Industrial Wastewater Treatment

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation. mdpi.comresearchgate.net These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents. mdpi.comresearchgate.net AOPs are considered effective for treating bio-refractory compounds that are resistant to conventional biological treatment methods. core.ac.uk

Several types of AOPs have been developed, including those based on ozone (O3), hydrogen peroxide (H2O2), and photocatalysis. mdpi.com The Fenton process, which uses a mixture of a soluble iron(II) salt and H2O2, is another prominent AOP. researchgate.net These methods have been applied to the degradation of a wide range of organic pollutants, including dyes. nih.goviwaponline.com The combination of different AOPs, such as UV/H2O2, can be used to enhance treatment efficiency. iwaponline.com

Biological and Pharmacological Research

Beyond its applications in environmental science, this compound and its derivatives have been investigated for their potential biological and pharmacological activities.

Investigation of Bioactive Properties in Drug Assays

This compound has been noted for its bioactive properties, making it a subject of interest in pharmacological studies and drug assays. smolecule.com Research has explored its interactions with various pharmaceuticals. smolecule.com The benzyl group itself is a common moiety in many biologically active compounds. For example, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides have shown favorable anticonvulsant and safety profiles in preclinical studies. acs.org Furthermore, benzyl glucosinolate, found in papaya, has been investigated for its potential effects in cancer cell lines. nih.gov

Studies on Antimicrobial Activity of this compound and its Derivatives

The antimicrobial potential of this compound and its derivatives has also been a focus of research. smolecule.com Studies have investigated the antibacterial activity of this compound against various bacterial strains. smolecule.com The incorporation of a benzyl group into other molecular scaffolds, such as chitosan, has been shown to enhance antimicrobial activity. researchgate.net For instance, N-(benzyl)chitosan derivatives have demonstrated activity against plant pathogenic bacteria and fungi. researchgate.net Similarly, Schiff bases of N-benzyl isatin (B1672199) derivatives have exhibited moderate antibacterial activity against several bacterial strains. researchgate.netsysrevpharm.org The antimicrobial efficacy can be influenced by the specific substitutions on the benzyl ring. unimi.it

Research on Interactions with Biological Molecules (e.g., Proteins, Enzymes) for Biosensing and Drug Delivery Systems

The interaction of small molecules with biological macromolecules is a cornerstone of biochemistry and pharmacology. This compound and similar compounds are being investigated for their potential in biosensing and as components of drug delivery systems.

Biosensing Applications:

Enzyme-based biosensors are analytical devices that utilize the high specificity of enzyme-substrate interactions for detecting target analytes. nih.gov The immobilization of enzymes onto a transducer is a critical step in the construction of these biosensors. nih.govmdpi.com The efficiency of a biosensor is directly related to how well the enzyme is immobilized on the electrode surface. mdpi.com Research has explored the use of various materials and methods to achieve stable and efficient enzyme immobilization. researchgate.net The development of biosensors can involve either direct or indirect electron transfer between the enzyme's active site and the electrode. palmsens.com While direct electron transfer is more efficient, it is often difficult to achieve due to the insulating nature of the protein structure surrounding the active center. palmsens.com

The interaction of dyes with proteins can be harnessed for analytical purposes. For instance, studies have shown that the fluorescence of certain dyes can be quenched or enhanced upon binding to proteins, a phenomenon that can be used to quantify protein concentrations or study binding events. While specific studies on this compound for biosensing are not extensively detailed in the provided results, the principles of using organic dyes for such applications are well-established. ontosight.airesearchgate.net The development of fluorescent probes from azo dyes for biosensing is an active area of research. researchgate.netnih.gov These probes can be designed to "turn on" their fluorescence in response to specific biological events, such as reductive cleavage of the azo bond under hypoxic conditions. nih.govresearchgate.net

Drug Delivery Systems:

Advanced drug delivery systems aim to improve the therapeutic efficacy of drugs by controlling their release and targeting specific sites in the body. saapjournals.org Polymeric nanoparticles, liposomes, and micelles are common platforms for drug delivery. saapjournals.org Benzyl-containing compounds have been explored in the context of drug delivery. For example, benzyl alcohol has been used in microemulsion formulations to enhance the transdermal delivery of certain drugs. tci-thaijo.org Furthermore, the development of novel drug delivery systems that are responsive to stimuli like light is an area of intense research. nih.gov The encapsulation of drugs within these systems can improve their stability and solubility. saapjournals.org Researchers at the University of Melbourne have developed a metal-biomolecule network (MBN) system for drug delivery that avoids the use of potentially toxic carrier materials. sciencedaily.com This system utilizes non-toxic metal ions and biomolecules to create stable nanoparticles for delivering various therapeutic agents. sciencedaily.com

Mechanistic Studies on Protein Unfolding and Aggregation Induced by Benzyl Compounds

The stability of proteins is crucial for their biological function. The unfolding and subsequent aggregation of proteins are associated with various diseases and are a major concern in the manufacturing and storage of protein-based pharmaceuticals. Benzyl alcohol, a simple benzyl compound, has been used as a model to study the mechanisms of protein aggregation.

Research has shown that benzyl alcohol can induce the aggregation of proteins like cytochrome c and recombinant human interleukin-1 receptor antagonist (rhIL-1ra). nih.govnih.gov Interestingly, benzyl alcohol does not appear to cause a complete unfolding of the protein's native structure. nih.gov Instead, it induces partial unfolding of specific, localized regions within the protein. nih.govnih.gov This partial unfolding exposes hydrophobic patches that can then lead to intermolecular aggregation.

In the case of cytochrome c, benzyl alcohol was found to specifically perturb the region around the methionine-80 residue, leading to aggregation. nih.gov The aggregation temperature of the protein was observed to be linearly dependent on the melting temperature of this specific region. nih.gov Similarly, for rhIL-1ra, benzyl alcohol was shown to cause minor changes in the tertiary structure without altering the secondary structure, leading to an increased population of partially unfolded, aggregation-prone species. nih.govresearchgate.net The interaction between benzyl alcohol and the protein is thought to be primarily hydrophobic. nih.govacs.org

These studies highlight a general mechanism where benzyl compounds can promote protein aggregation by binding to and stabilizing partially unfolded states, rather than causing global denaturation. nih.govnih.gov The order of effectiveness for different antimicrobial preservatives in inducing aggregation of interferon alpha-2a was found to be m-cresol (B1676322) > phenol (B47542) > benzyl alcohol > phenoxyethanol, suggesting that the underlying mechanism may be independent of the specific protein. nih.gov

Protein Effect of Benzyl Alcohol Mechanism Supporting Evidence
Cytochrome cInduces aggregationPartial unfolding of the Met80 region2D NMR, hydrogen exchange, linear relationship between aggregation and Met80 melting temperature nih.gov
rhIL-1raAccelerates aggregationMinor perturbation of tertiary structure, favoring partially unfolded speciesSE-HPLC, H-D exchange, ANS fluorescence, isothermal calorimetry nih.govresearchgate.net
Interferon alpha-2aInduces aggregationGeneral mechanism independent of proteinConsistent aggregation order with other proteins (m-cresol > phenol > benzyl alcohol > phenoxyethanol) nih.gov

Material Science and Advanced Functional Materials

The unique chemical properties of this compound and its analogs make them valuable building blocks for the creation of advanced functional materials with applications in various technological fields.

Development of Dye-Containing Polymeric Materials

The incorporation of dyes into polymers can impart color and other functionalities to the resulting materials. mdpi.comresearchgate.net These materials have found applications in diverse areas such as medicine, analytics, and the paint industry. mdpi.comresearchgate.net Azo dyes, including those with benzyl moieties, are a significant class of dyes used for this purpose. mdpi.com

One approach to creating dye-containing polymers is through the polymerization of monomers that have a dye molecule covalently attached. beilstein-journals.org For example, new polymerizable methacrylated anthraquinone (B42736) dyes have been synthesized and can be used to create colored polymers with high stability. beilstein-journals.org The covalent bonding prevents the dye from leaching out of the polymer matrix, which is particularly important for applications with physiological contact, such as colored iris implants. beilstein-journals.org

Another method involves the non-covalent inclusion of dyes into a polymer matrix. mdpi.com However, this can sometimes lead to phase separation, which can be mitigated by techniques like melt-extrusion. mdpi.com Benzyl-containing polymers have also been synthesized for applications such as the removal of azo dyes from wastewater. figshare.com

Synthesis of Functional Nano-Objects Utilizing Benzyl-Containing Precursors

The controlled self-assembly of polymers is a powerful technique for creating functional nano-objects with various morphologies, such as spheres, worms, and vesicles. researchgate.netwhiterose.ac.uk Polymerization-induced self-assembly (PISA) is a particularly efficient method for producing these nanostructures. researchgate.netwhiterose.ac.uk

Benzyl methacrylate (B99206) (BzMA) is a commonly used monomer in PISA for the synthesis of diblock copolymer nano-objects. researchgate.netwhiterose.ac.ukacs.org In this process, a soluble polymer block is chain-extended with a second block that is insoluble in the reaction medium. researchgate.net As the second block, in this case, poly(benzyl methacrylate) (PBzMA), grows, the resulting diblock copolymer self-assembles into nanoparticles. researchgate.netacs.org The final morphology of the nano-objects can be controlled by varying parameters such as the degree of polymerization of the core-forming block and the copolymer concentration. whiterose.ac.uk

For instance, RAFT (Reversible Addition-Fragmentation chain Transfer) dispersion polymerization of BzMA in alcoholic or non-polar media has been successfully used to create well-defined nano-objects. researchgate.netwhiterose.ac.uk These nano-objects have potential applications in various fields, including as toughening agents for resins and as templates for the synthesis of inorganic nanoparticles. whiterose.ac.uk Furthermore, benzyl alcohol itself has been employed as a solvent and reactant in the nonaqueous synthesis of crystalline metal oxide nanocrystals, such as those of hafnium and zirconium oxide. acs.org

Precursor/Monomer Polymerization/Synthesis Method Resulting Nano-object Key Findings/Applications
Benzyl methacrylate (BzMA)RAFT Dispersion PolymerizationDiblock copolymer spheres, worms, vesiclesHigh monomer conversion; morphology controlled by phase diagram. researchgate.net
Benzyl methacrylate (BzMA)RAFT Dispersion Polymerization in non-polar mediaDiblock copolymer spheresKinetically-trapped spheres formed at 25% w/w solids. whiterose.ac.uk
Benzyl methacrylate (BzMA)RAFT Aqueous Emulsion PolymerizationSpherical diblock copolymer nanoparticlesParticle diameter controlled by varying PBzMA block length. acs.org
HfCl₄·2THF in Benzyl alcoholNonaqueous sol-gel synthesisHafnium oxide nanocrystalsBenzyl alcohol acts as solvent and oxygen donor. acs.org

Design of Fluorescent Probes and Stains Derived from Benzyl-Modified Azo Analogues

Azo compounds, which form the core structure of this compound, are traditionally known for their color but are often weakly fluorescent. researchgate.net However, recent research has focused on modifying azo compounds to create "turn-on" fluorescent probes and stains. researchgate.netnih.gov

The principle behind these probes is that the azo group can act as a fluorescence quencher. researchgate.netnih.gov This quenching can occur through mechanisms like Förster resonance energy transfer (FRET) or photoisomerization of the N=N double bond. researchgate.netnih.gov By designing molecules where the azo group is linked to a fluorophore, the fluorescence can be kept in an "off" state. nih.gov The fluorescence is then "turned on" upon cleavage of the azo bond, which can be triggered by specific analytes or environmental conditions. researchgate.netnih.gov

For example, azo-based probes have been developed to detect hypoxic (low oxygen) conditions in living cells. nih.govresearchgate.net In these systems, cellular reductases cleave the azo bond, releasing the fluorescent part of the molecule and causing a detectable signal. nih.gov This approach has been used with various fluorophores, including BODIPY and rhodamine derivatives. nih.govresearchgate.net

Furthermore, the incorporation of a bis(pentafluorophenyl)boryl group into azobenzene (B91143) derivatives has been shown to induce fluorescence, with colors ranging from green to red. rsc.org Some of these boron-substituted azobenzenes exhibit high fluorescence quantum yields and have been shown to be non-toxic to cells, suggesting their potential for use in biological imaging. rsc.org

Future Research Directions and Interdisciplinary Prospects

Design and Synthesis of Next-Generation Benzyl (B1604629) Orange Analogs with Tailored Functionality

The core structure of Benzyl Orange, featuring an azo bridge linking a substituted benzenesulfonate (B1194179) and a benzylamino group, offers extensive opportunities for chemical modification. Future research will likely focus on the rational design and synthesis of novel analogs where specific functional groups are introduced to impart desired properties.

Strategic modifications could include:

Enhancing Sensitivity and Selectivity: Introducing specific chelating moieties to the aromatic rings could transform this compound analogs into highly selective colorimetric sensors for specific metal ions. For example, incorporating crown ether or calixarene (B151959) units could lead to selective binding of alkali or heavy metal ions.

Tuning Optical Properties: The electronic properties of the dye can be fine-tuned by adding strong electron-donating groups (e.g., –OR, –NR₂) or electron-withdrawing groups (e.g., –NO₂, –CN) to the phenyl rings. nih.gov This can shift the absorption and emission wavelengths, creating analogs suitable for advanced optical applications, including nonlinear optics. nih.gov

Introducing Biocompatibility: The synthesis of glucopyranosyl-conjugated benzyl derivatives has demonstrated a pathway to creating compounds with biological activity. nih.gov Similar strategies could be applied to this compound to create water-soluble, less toxic analogs for biological imaging or as components of targeted drug delivery systems.

Improving Photostability: Research into the synthesis of bis- and tris-azo dyes has shown potential for creating chromophores with enhanced stability and unique optical properties. nih.gov Applying these multi-azo strategies to a this compound framework could yield more robust dyes for industrial and analytical applications.

The synthesis of these next-generation analogs will leverage modern organic chemistry techniques, including cross-coupling reactions and "click chemistry," to efficiently build complex molecular architectures. nih.gov

Table 1: Potential Functional Groups for this compound Analog Synthesis
Functional Group CategoryExample GroupsTarget PropertyPotential Application
Chelating Agents Crown Ethers, Calixarenes, BipyridinesIon SelectivityHeavy Metal Sensing
Electron Donating -OCH₃, -N(CH₃)₂Red-shifted AbsorptionAdvanced Optical Materials
Electron Withdrawing -NO₂, -CNBlue-shifted Absorption, NLO PropertiesNonlinear Optics
Biocompatible Moieties Sugars (e.g., Glucose), PeptidesBiocompatibility, TargetingBioimaging, Drug Delivery
Polymerizable Groups Vinyl, AcrylateCovalent ImmobilizationFunctional Polymers, Sensor Films

Advanced Mechanistic Investigations of Complexation and Degradation Pathways

A fundamental understanding of how this compound interacts with its environment is crucial for developing new applications. Future research will employ advanced analytical and computational techniques to probe its complexation and degradation mechanisms in unprecedented detail.

Complexation Studies: While the interaction of azo dyes with metal ions is known, the precise coordination chemistry and the nature of the resulting complexes are often not fully characterized. Future studies could use techniques like 2D NMR spectroscopy, X-ray crystallography, and computational modeling (Density Functional Theory - DFT) to elucidate the binding modes. Research on benzyl cations stabilized by metal coordination suggests that the benzyl portion of the molecule could play a direct role in forming stable complexes with transition metals. researchgate.net Understanding these interactions is key to designing selective metal ion sensors.

Degradation Pathways: The degradation of azo dyes is a significant area of environmental research. Advanced oxidation processes (AOPs), particularly photocatalysis, are a primary focus. mdpi.com The mechanism of photocatalytic degradation typically involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂•⁻), upon irradiation of a semiconductor catalyst like titanium dioxide (TiO₂) or zinc oxide (ZnO). researchgate.netacs.org

Future mechanistic studies will aim to:

Identify the initial sites of attack by ROS on the this compound molecule.

Characterize the transient intermediate products formed during degradation using techniques like mass spectrometry.

Elucidate the complete reaction pathway, from the parent dye to final mineralization products (CO₂, H₂O, etc.).

Investigate the role of the benzyl group in the degradation process, drawing parallels from studies on the oxidation of benzyl alcohol, which can proceed through a benzaldehyde (B42025) intermediate. mdpi.com

These investigations will provide the knowledge needed to optimize degradation processes for wastewater treatment and to design more environmentally benign dye structures.

Table 2: Key Reactive Species in this compound Degradation
Reactive SpeciesSymbolGeneration Method (Example)Role in Degradation
Hydroxyl Radical •OHPhotocatalysis (e.g., TiO₂ + UV light)Powerful, non-selective oxidant; attacks aromatic rings and azo bond
Superoxide Radical Anion O₂•⁻PhotocatalysisInitiates radical chain reactions
Photo-induced Hole h⁺Semiconductor valence bandDirectly oxidizes adsorbed dye molecules
Photo-induced Electron e⁻Semiconductor conduction bandReduces oxygen to form O₂•⁻

Development of Integrated Systems for Multi-Analyte Detection and Remediation

The future of chemical sensing lies in the development of smart, integrated systems capable of detecting multiple analytes simultaneously and, in some cases, initiating a response. This compound and its functionalized analogs are promising candidates for incorporation into such systems.

Multi-Analyte Sensing: Sensor arrays, often referred to as "chemical noses" or "tongues," utilize multiple cross-reactive sensors to generate a unique response pattern for a given analyte or mixture. rsc.org this compound analogs with different substituents could be immobilized on a solid support (e.g., polymer films, nanoparticles) to create an array where each analog exhibits a slightly different colorimetric or fluorometric response to various analytes (e.g., different metal ions, pH values, or volatile organic compounds). Advanced algorithms and artificial intelligence could then be used to analyze the response patterns for high-throughput screening in food safety, clinical diagnostics, and environmental monitoring. rsc.org Technologies such as photonic crystal fiber (PCF) based surface plasmon resonance (SPR) sensors offer a platform for highly sensitive multi-analyte detection where this compound could serve as a recognition element. nih.govnih.gov

Integrated "Sense-and-Remediate" Systems: A truly innovative prospect is the creation of materials that combine detection and remediation. For example, a composite material could be developed by embedding a this compound analog within a photocatalytic matrix (e.g., TiO₂). Upon binding a target pollutant, the analog would undergo a color change (detection). Simultaneously, the composite could be irradiated with light to activate the photocatalyst, which would then degrade the bound pollutant (remediation). This dual-functionality would be highly valuable for creating self-reporting and self-cleaning filtration membranes or environmental remediation agents.

Exploitation of this compound in Novel Biomedical Applications

The structural motifs within this compound hold significant potential for biomedical applications, an area that is currently underexplored. Future research is poised to investigate its utility in diagnostics and therapeutics, particularly through the development of specialized analogs.

Photodynamic Therapy (PDT): PDT is a minimally invasive therapy that uses a photosensitizer (a non-toxic dye), light, and oxygen to generate ROS that can destroy cancer cells or pathogenic microbes. nih.gov Many synthetic dyes, including azo compounds, have been investigated as photosensitizers. nih.govnih.gov Future research could focus on designing this compound analogs that:

Are efficiently activated by light of a specific wavelength (preferably in the red or near-infrared region for deeper tissue penetration).

Generate a high quantum yield of singlet oxygen or other cytotoxic ROS.

Can be targeted to specific tissues or cells, for instance, by conjugation to antibodies or peptides. nih.gov

Bioimaging and Theranostics: Functionalized this compound analogs could be developed as fluorescent probes for bioimaging. By attaching targeting ligands, these probes could accumulate in specific organelles or cell types, allowing for visualization of biological processes. The concept of "theranostics" (therapy + diagnostics) involves molecules that can simultaneously report on the presence of a disease marker and deliver a therapeutic effect. A this compound-based theranostic agent might, for example, fluoresce upon binding to a cancer cell receptor and then be activated by light to initiate PDT.

Table 3: Potential Biomedical Roles for this compound Analogs
Application AreaRequired Analog PropertiesMechanism of Action
Photodynamic Therapy (PDT) High singlet oxygen yield, light absorption >600 nm, cell targetingLight-induced generation of reactive oxygen species to kill cancer cells or microbes
Bioimaging High fluorescence quantum yield, photostability, specific localizationEmission of light upon excitation to visualize cellular structures or processes
Targeted Drug Delivery Biocompatibility, cleavable linkers, targeting moietiesActs as a carrier for a therapeutic agent, releasing it at a specific site
Theranostics Combines imaging and therapeutic propertiesBinds to a target, signals its presence (e.g., fluorescence), and elicits a therapeutic response (e.g., PDT)

Green Chemistry Approaches in Synthesis and Application of this compound

Applying the principles of green chemistry to the entire lifecycle of this compound is a critical future direction, aiming to reduce environmental impact and enhance sustainability. nih.gov

Greener Synthesis: Traditional azo dye synthesis often involves hazardous reagents and solvents. Future research will focus on developing more eco-friendly synthetic routes. wjpmr.com

Safer Solvents: Replacing traditional organic solvents with water, supercritical CO₂, or biodegradable solvents. nih.gov Aqueous synthesis methods, such as the hetero Diels-Alder reaction performed in water, serve as a model for greener organic reactions. gctlc.org

Catalysis: Using heterogeneous catalysts that can be easily recovered and reused, reducing waste. researchgate.net This includes developing solid acid catalysts to replace corrosive acids in the diazotization step.

Alternative Energy Sources: Employing microwave irradiation or ultrasound can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating. journalijdr.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing the generation of by-products. nih.gov

Greener Applications: The application of this compound can also be made more sustainable. For instance, its use as a photocatalyst for degrading other pollutants or in solar energy applications aligns with green chemistry goals. The development of remediation techniques, such as using bimetallic catalysts on natural phosphate (B84403) supports for oxidation reactions, provides a framework for environmentally friendly chemical processes that could be adapted for this compound applications. researchgate.net Furthermore, designing this compound analogs that are inherently biodegradable after their useful life would be a significant advancement, preventing their persistence in the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.